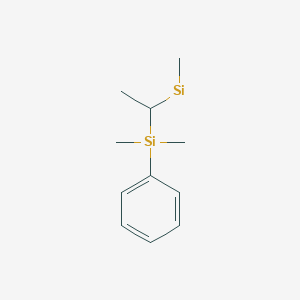
CID 78064627
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78064627” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 78064627 involves specific synthetic routes and reaction conditions. For instance, one method might involve the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then undergo further reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would be designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78064627 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
CID 78064627 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies and as a tool for probing biological pathways.
Medicine: It could be investigated for potential therapeutic uses or as a lead compound in drug discovery.
Industry: It might be used in the production of materials, chemicals, or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of CID 78064627 involves its interaction with specific molecular targets and pathways. For example, it might bind to a particular enzyme or receptor, modulating its activity and leading to a biological effect. The exact mechanism would depend on the structure of the compound and its specific interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 78064627 can be identified based on structural similarity. These might include other phenylacetic acid derivatives or compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds could be its specific reactivity, stability, or biological activity. These unique properties make it valuable for certain applications where other compounds might not be as effective.
Conclusion
Understanding the synthesis, reactions, applications, and mechanism of action of this compound provides valuable insights into its potential uses in various fields. Its unique properties and versatility make it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C11H18Si2 |
|---|---|
Molekulargewicht |
206.43 g/mol |
InChI |
InChI=1S/C11H18Si2/c1-10(12-2)13(3,4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI-Schlüssel |
IDCKLKWWFUUSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC([Si]C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)

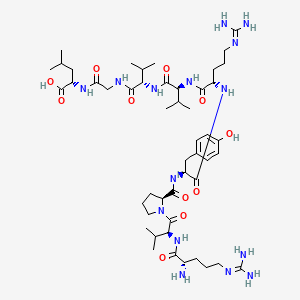
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
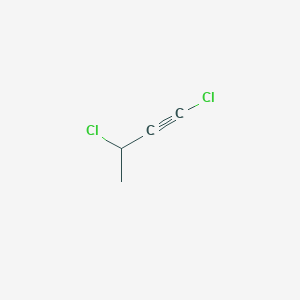
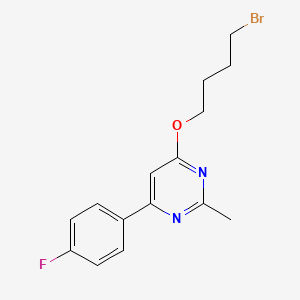
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
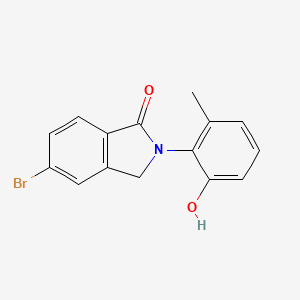
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
